1-(2-iso-Propoxyphenyl)-1-butanol
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Overview
Description
1-(2-iso-Propoxyphenyl)-1-butanol is a chemical compound with the molecular formula C14H20O2. It is characterized by its phenyl ring substituted with an isopropoxy group and a butanol moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-iso-Propoxyphenyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-iso-propoxyphenol with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
1-(2-iso-Propoxyphenyl)-1-butanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-iso-Propoxyphenyl)-1-butanone, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield 1-(2-iso-Propoxyphenyl)-1-butylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the butanol moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperatures.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Ketone (1-(2-iso-Propoxyphenyl)-1-butanone)
Amine (1-(2-iso-Propoxyphenyl)-1-butylamine)
Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-iso-Propoxyphenyl)-1-butanol has several scientific research applications across different fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It can be utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-iso-Propoxyphenyl)-1-butanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(2-iso-Propoxyphenyl)-1-butanol is similar to other phenyl-substituted alcohols and ethers. Some similar compounds include:
1-(2-ethoxyphenyl)-1-butanol
1-(2-methoxyphenyl)-1-butanol
1-(2-propoxyphenyl)-1-butanol
Uniqueness: What sets this compound apart from these compounds is the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-propan-2-yloxyphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-7-12(14)11-8-5-6-9-13(11)15-10(2)3/h5-6,8-10,12,14H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCKQLXPCNJXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1OC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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